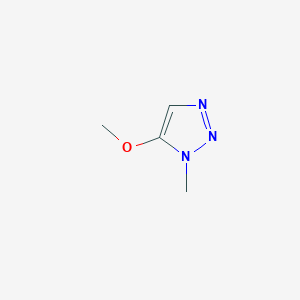
5-Methoxy-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-methyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the fifth position and a methyl group at the first position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-1,2,3-triazole can be achieved through various methods, including “click” chemistry, which involves the cycloaddition of azides and alkynes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole ring .
Aplicaciones Científicas De Investigación
5-Methoxy-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
- 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
- 1H-1,2,3-Triazole
- 1H-1,2,4-Triazole
Comparison: 5-Methoxy-1-methyl-1H-1,2,3-triazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other triazoles, it may exhibit different pharmacological properties and applications .
Propiedades
Número CAS |
5539-57-1 |
|---|---|
Fórmula molecular |
C4H7N3O |
Peso molecular |
113.12 g/mol |
Nombre IUPAC |
5-methoxy-1-methyltriazole |
InChI |
InChI=1S/C4H7N3O/c1-7-4(8-2)3-5-6-7/h3H,1-2H3 |
Clave InChI |
MHGOXBMKKQBEFK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


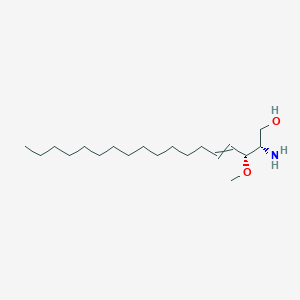
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
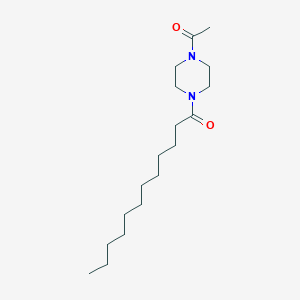
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)

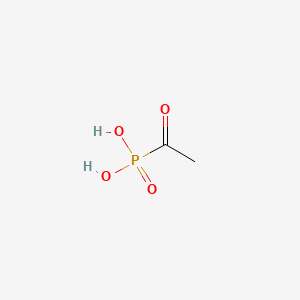
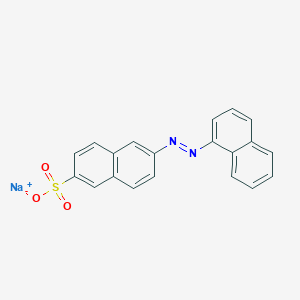
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
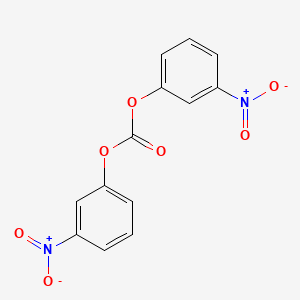
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
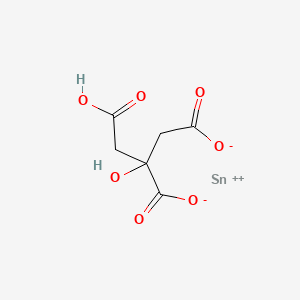
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
